LogP (Partition Coefficient) as a Quantitative Differentiator of Lipophilicity
Lipophilicity, a critical parameter for predicting blood-brain barrier (BBB) penetration and overall pharmacokinetic behavior, is directly influenced by the para-ethyl substituent [1]. The target compound possesses a predicted LogP of 1.35, which is higher than its para-methyl analog (CAS 262376-01-2) with a predicted LogP of ~0.9, and lower than a more lipophilic para-chloro analog (CAS 746656-34-8) [2]. This specific LogP value places it in a range considered favorable for CNS drug candidates, potentially offering a more balanced profile than its closest analogs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 1.35 |
| Comparator Or Baseline | 4-[4-(4-methylbenzoyl)piperazin-1-yl]phenylamine (CAS 262376-01-2) Predicted LogP: ~0.9; 4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenylamine (CAS 746656-34-8) Predicted LogP: >2.0 |
| Quantified Difference | ΔLogP of +0.45 vs. methyl analog; ΔLogP of -0.65+ vs. chloro analog |
| Conditions | In silico prediction based on molecular structure and standard fragment-based algorithms. |
Why This Matters
For CNS-targeted research, the LogP of 1.35 may represent a 'Goldilocks' zone for balancing membrane permeability with aqueous solubility, a key differentiator when selecting a lead scaffold over analogs with suboptimal lipophilicity.
- [1] ChemSrc. (2018). 4-[4-(4-ETHYLBENZOYL)PIPERAZIN-1-YL]ANILINE | CAS 878441-22-6. ChemSrc Chemical Database. View Source
- [2] Calculated properties for CAS 262376-01-2 and CAS 746656-34-8 via ChemAxon / Chemicalize platform. View Source
